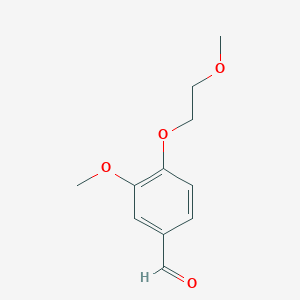

3-Methoxy-4-(2-methoxyethoxy)benzaldehyde

Descripción general

Descripción

3-Methoxy-4-(2-methoxyethoxy)benzaldehyde: is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It is a benzaldehyde derivative, characterized by the presence of methoxy and methoxyethoxy groups attached to the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 3-Methoxy-4-(2-methoxyethoxy)benzaldehyde typically begins with commercially available starting materials such as 3-methoxybenzaldehyde and 2-methoxyethanol.

Reaction Conditions: The reaction involves the alkylation of 3-methoxybenzaldehyde with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 3-Methoxy-4-(2-methoxyethoxy)benzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: 3-Methoxy-4-(2-methoxyethoxy)benzoic acid.

Reduction: 3-Methoxy-4-(2-methoxyethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

3-Methoxy-4-(2-methoxyethoxy)benzaldehyde has several applications across various scientific disciplines:

Chemistry

- Intermediate in Organic Synthesis : The compound serves as a key intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications through oxidation, reduction, or substitution reactions.

Biology

- Enzyme-Catalyzed Reactions : The aldehyde group can participate in enzyme-catalyzed reactions, making it useful for studying metabolic pathways involving aldehydes.

- Potential Therapeutic Applications : Due to its ability to form covalent bonds with nucleophilic sites on proteins, it may inhibit enzymatic activity, suggesting potential therapeutic applications in drug development.

Research indicates that this compound exhibits notable biological activities:

- Inhibitory Effects on Kinases : Similar compounds have shown effectiveness in inhibiting protein kinases associated with cancer progression. Studies suggest that this compound could have comparable effects, inducing apoptosis in cancer cells.

- Reactivity with Biological Macromolecules : Investigations reveal that benzaldehyde derivatives can modify protein structures through covalent bonding, which is crucial for understanding their therapeutic potential.

Case Study 1: Inhibition of Protein Kinases

A study focused on structurally similar benzaldehyde derivatives demonstrated their ability to inhibit specific protein kinases involved in cancer cell signaling pathways. These findings suggest that this compound might exhibit similar inhibitory effects, providing a pathway for further investigation into its anticancer properties.

Case Study 2: Reactivity with Amino Acids

Research into the interactions between benzaldehyde derivatives and amino acids revealed that these compounds could modify protein structures through nucleophilic addition reactions. This reactivity is essential for exploring their potential as therapeutic agents targeting various diseases.

Mecanismo De Acción

The mechanism of action of 3-Methoxy-4-(2-methoxyethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes and receptors, modulating their activity. The methoxy and methoxyethoxy groups can influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and efficacy .

Comparación Con Compuestos Similares

3-Methoxybenzaldehyde: Lacks the methoxyethoxy group, making it less versatile in certain synthetic applications.

4-Methoxybenzaldehyde: Similar structure but different substitution pattern, leading to different reactivity and applications.

Uniqueness: 3-Methoxy-4-(2-methoxyethoxy)benzaldehyde is unique due to the presence of both methoxy and methoxyethoxy groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications .

Actividad Biológica

3-Methoxy-4-(2-methoxyethoxy)benzaldehyde is an organic compound with the molecular formula and a molecular weight of 210.23 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and environmental science.

Chemical Structure

The structure of this compound includes a benzaldehyde moiety substituted with methoxy and ethoxy groups. The presence of these functional groups influences its reactivity and biological properties.

Antimicrobial Properties

Studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, a related compound, 3-Methoxy-4-prop-2-yn-1-yl-oxybenzaldehyde, demonstrated significant antibacterial effects against various bacterial strains. This suggests that the methoxy and aldehyde functional groups may contribute to the antimicrobial efficacy observed in these compounds .

Antioxidant Activity

Antioxidant properties are vital for combating oxidative stress in biological systems. Research indicates that benzaldehyde derivatives can act as effective antioxidants. The presence of methoxy groups in this compound may enhance its ability to scavenge free radicals, thereby providing protective effects against cellular damage .

Table: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various benzaldehyde derivatives, 3-Methoxy-4-prop-2-yn-1-yl-oxybenzaldehyde was found to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. These findings suggest that structural modifications, such as those present in this compound, may enhance or alter antimicrobial activity .

Case Study 2: Antioxidant Potential

A comparative analysis of antioxidant activities among various methoxylated benzaldehydes showed that compounds with multiple methoxy groups exhibited superior radical scavenging abilities. This was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, where higher concentrations of methoxylated compounds led to increased inhibition of DPPH radical formation .

Research Findings

Recent investigations into the biological activities of benzaldehyde derivatives emphasize the importance of functional group positioning on their efficacy. The presence of methoxyl and ethoxyl groups has been linked to enhanced solubility and bioavailability, which are critical factors for therapeutic applications.

Propiedades

IUPAC Name |

3-methoxy-4-(2-methoxyethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-13-5-6-15-10-4-3-9(8-12)7-11(10)14-2/h3-4,7-8H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPUZJCDDPDODF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.